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Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure

featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1]

Among these, 2-Nitrochalcone, formally known as (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-

one, is a compound of significant interest in medicinal chemistry and materials science.[1] The

presence of the nitro group in the ortho position of one of the aromatic rings imparts unique

electronic and steric properties, influencing its chemical reactivity and biological activity.

This technical guide provides a comprehensive exploration of the spectroscopic techniques

used to elucidate and confirm the structure of 2-Nitrochalcone. As researchers, scientists, and

drug development professionals, a thorough understanding of these analytical methods is

paramount for quality control, reaction monitoring, and structural verification. We will delve into

the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-

Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS) in the context of 2-Nitrochalcone characterization. The

synthesis of 2-Nitrochalcone is typically achieved via the Claisen-Schmidt condensation of 2-

nitroacetophenone and benzaldehyde.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule.

For conjugated systems like chalcones, this technique provides valuable information about the

extent of conjugation and the presence of chromophores.
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Theoretical Basis
The UV-Vis spectrum of a chalcone typically exhibits two main absorption bands.[3] The first,

appearing at a shorter wavelength (Band I), is attributed to the π-π* electronic transition of the

aromatic rings. The second, at a longer wavelength (Band II), corresponds to the π-π*

transition of the entire conjugated enone system (cinnamoyl group).[3] The presence of the

nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red)

shift in these absorption maxima compared to unsubstituted chalcone.

Experimental Protocol
Objective: To obtain the UV-Vis absorption spectrum of 2-Nitrochalcone and determine its

absorption maxima (λmax).

Materials:

2-Nitrochalcone sample

Spectroscopic grade ethanol

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Solution Preparation: Prepare a stock solution of 2-Nitrochalcone in ethanol at a

concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 µg/mL)

to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 -

1.0).

Instrument Calibration: Calibrate the spectrophotometer using spectroscopic grade ethanol

as the blank.

Spectral Acquisition: Record the UV-Vis spectrum of the 2-Nitrochalcone solution from 200

to 500 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
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Figure 2: Correlation of NMR data with the structure of 2-Nitrochalcone.

Data Interpretation
The following table summarizes the expected ¹H and ¹³C NMR data for 2-Nitrochalcone,

based on literature values for closely related structures. [2] ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.00 d ~16.0 Hα (vinylic)

~7.40 - 7.80 m - Aromatic protons

~7.90 d ~16.0 Hβ (vinylic)

¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~121 - 140 Aromatic & Vinylic Carbons

~148 Aromatic C-NO₂

~190 C=O (Carbonyl)
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The most diagnostic feature in the ¹H NMR spectrum is the pair of doublets for the vinylic

protons with a large coupling constant of approximately 16.0 Hz, which unequivocally confirms

the E (trans) configuration of the double bond. [2]

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound, which can be used for structural elucidation.

Theoretical Basis
Electron Impact (EI) is a "hard" ionization technique that often leads to extensive fragmentation

of the analyte molecule. The resulting mass spectrum shows a molecular ion peak (M⁺˙)

corresponding to the intact molecule, and several fragment ion peaks. The fragmentation

pattern is often characteristic of the compound's structure.

Experimental Protocol
Objective: To obtain the EI mass spectrum of 2-Nitrochalcone to confirm its molecular weight

and analyze its fragmentation pattern.

Materials:

2-Nitrochalcone sample

GC-MS or a direct insertion probe MS system

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be

done via a gas chromatograph (if the compound is sufficiently volatile and thermally stable)

or a direct insertion probe.

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer

(e.g., a quadrupole).
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Detection: Detect the ions and generate the mass spectrum.

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment

ions.

Data Interpretation
The molecular formula of 2-Nitrochalcone is C₁₅H₁₁NO₃, with a molecular weight of 253.25

g/mol . [1]The EI mass spectrum should show a molecular ion peak at m/z = 253. The

fragmentation of chalcones is complex, but some characteristic fragments can be identified.

Expected Fragmentation Pattern for 2-Nitrochalcone:

m/z Proposed Fragment

253 [M]⁺˙ (Molecular Ion)

105 [C₆H₅CO]⁺ (Benzoyl cation)

102 [C₈H₆]⁺

77 [C₆H₅]⁺ (Phenyl cation)

The base peak (most intense peak) is often the benzoyl cation at m/z 105, formed by cleavage

of the bond between the carbonyl group and the vinylic system. [4]The phenyl cation at m/z 77

arises from the further fragmentation of the benzoyl cation. [4]

Conclusion
The comprehensive characterization of 2-Nitrochalcone is achieved through the synergistic

application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms the presence of

the extended conjugated system. FT-IR spectroscopy provides a definitive fingerprint of the key

functional groups, notably the α,β-unsaturated ketone and the nitro group. High-resolution ¹H

and ¹³C NMR spectroscopy offers an unambiguous determination of the molecular structure

and confirms the E-stereochemistry of the vinylic double bond. Finally, mass spectrometry

verifies the molecular weight and provides valuable information on the fragmentation pattern,

further corroborating the proposed structure. Together, these methods form a self-validating
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analytical workflow essential for the rigorous scientific investigation of 2-Nitrochalcone and its

derivatives in research and development.
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[https://www.benchchem.com/product/b191979#spectroscopic-characterization-of-2-
nitrochalcone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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